

Literature Review: 5-Hydroxy-9-methylstreptimidone

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Compound of Interest

Compound Name: **5-Hydroxy-9-methylstreptimidone**

Cat. No.: **B1243351**

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A comprehensive search of scientific literature did not yield any publications specifically detailing the synthesis, biological activity, or mechanisms of action of **5-Hydroxy-9-methylstreptimidone**. This suggests that this specific derivative of 9-methylstreptimidone may be a novel compound that has not yet been characterized in published research.

However, extensive research is available for the closely related parent compound, 9-methylstreptimidone. This in-depth technical guide provides a summary of the existing literature on 9-methylstreptimidone, which may serve as a valuable reference for researchers and drug development professionals interested in the potential properties of its hydroxylated analog.

Core Compound: 9-Methylstreptimidone

9-Methylstreptimidone is a glutarimide antibiotic produced by *Streptomyces* species.^[1] It has garnered significant interest due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.^[1]

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data reported for the biological activities of 9-methylstreptimidone.

Biological Activity	Target/Assay	Measurement	Value	Reference
Antifungal Activity	Colletotrichum orbiculare	EC ₅₀	1.09 µg/mL	[2]
Commercial fungicide Duofu (for comparison)		EC ₅₀	4.12 µg/mL	[2]
Anticancer Activity	Inhibition of LPS-induced NO production in mouse macrophages	Potency	As potent as (+/-)-4, alpha-diepi-streptovitacin A	
Apoptosis induction	Selectively in adult T-cell leukemia MT-1 cells	-		

Experimental Protocols

Detailed experimental methodologies for the key findings on 9-methylstreptimidone are outlined below.

Antifungal Activity Assay against *Colletotrichum orbiculare*[2]

- **Isolate and Culture:** *Colletotrichum orbiculare*, the causative agent of cucumber anthracnose, is isolated and cultured.
- **Compound Preparation:** 9-methylstreptimidone is dissolved to prepare a stock solution.
- **In Vitro Assay:** The antifungal activity is evaluated by determining the half-maximal effective concentration (EC₅₀). This is likely performed using a broth microdilution or agar dilution method where various concentrations of 9-methylstreptimidone are tested against the fungal growth.

- Microscopic Analysis: The effect of the compound on the mycelial and cellular structures of the fungus is observed using microscopy.
- Biochemical Analysis: The integrity of the cell wall and the cellular redox equilibrium are assessed using appropriate biochemical assays.
- In Vivo (Pot Experiments): The efficacy of 9-methylstreptimidone in controlling cucumber anthracnose is evaluated in pot experiments. Plants are treated with the compound at multiples of the determined EC₅₀ value (e.g., 2x and 4x) and compared to a commercial fungicide control.
- Transcriptomic Analysis: To elucidate the mechanism of action, RNA sequencing is performed on treated and untreated fungal cells to identify differentially expressed genes involved in key metabolic pathways.

Apoptosis Induction in Adult T-Cell Leukemia (ATL) Cells

- Cell Culture: Adult T-cell leukemia MT-1 cells are cultured under standard conditions.
- Compound Treatment: Cells are treated with varying concentrations of 9-methylstreptimidone.
- Apoptosis Assay: Apoptosis is assessed using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry analysis, or by observing morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing).
- NF-κB Inhibition Assay: The effect of 9-methylstreptimidone on the NF-κB signaling pathway is investigated. This often involves measuring the inhibition of lipopolysaccharide (LPS)-induced NF-κB activation and subsequent nitric oxide (NO) production in macrophage cell lines.

Signaling Pathways and Mechanism of Action

Antifungal Mechanism:

Transcriptomic analysis of *C. orbiculare* treated with 9-methylstreptimidone revealed that the compound predominantly interferes with crucial cellular processes.^[2] These include the citrate

cycle (TCA cycle), oxidative phosphorylation, and peroxisome biogenesis.[\[2\]](#) This disruption of material metabolism and energy synthesis leads to compromised cell wall integrity and a disrupted cellular redox equilibrium, ultimately causing fungal cell death.[\[2\]](#)

Anticancer Mechanism:

In the context of adult T-cell leukemia, 9-methylstreptimidone's mechanism involves the selective induction of apoptosis. This is linked to the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting LPS-induced NF- κ B activation, the compound can trigger programmed cell death in cancer cells.

Due to the lack of specific literature for **5-Hydroxy-9-methylstreptimidone**, diagrams for its specific signaling pathways, experimental workflows, or logical relationships cannot be generated at this time. The information provided for 9-methylstreptimidone can serve as a foundational guide for potential future research into its hydroxylated derivatives.

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References

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